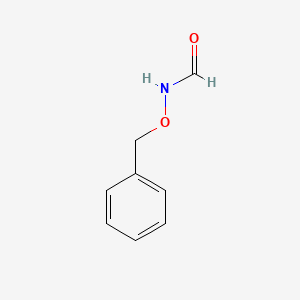

N-formyl-N-benzyloxyamine

Description

General Context of N-Hydroxylated Nitrogenous Compounds in Chemical Synthesis

N-hydroxylated nitrogenous compounds, a class that includes N-hydroxyamino acids, hydroxamic acids, and their derivatives, are of profound importance in chemical synthesis and medicinal chemistry. researchgate.netru.nl These compounds are not widespread in primary metabolism but are found in a variety of secondary metabolites, often exhibiting potent biological activities. ru.nl The N-hydroxy group can significantly influence a molecule's chemical properties, including its acidity, nucleophilicity, and ability to chelate metal ions.

Hydroxamic acids, characterized by an R-C(=O)N(R')OH functional group, are particularly noteworthy for their strong and selective binding to metal ions, especially iron(III). nih.gov This property is exploited by microorganisms in siderophores for iron scavenging. In medicinal chemistry, this metal-chelating ability has been harnessed to design inhibitors for metalloenzymes. Furthermore, N-hydroxy-substituted amino acid derivatives are essential building blocks for the synthesis of hydroxamate-based pseudo-peptides, which have applications as peptidomimetics and enzyme inhibitors. researchgate.net The strategic incorporation of an N-hydroxy group can induce conformational rigidity in peptides, a useful strategy for metal coordination and orienting side chains for specific molecular recognition. researchgate.net The inherent reactivity and biological relevance of the N-hydroxy functionality have established these compounds as valuable targets and intermediates in synthetic organic chemistry. nih.govacs.org

Overview of Research Trajectories for N-Formyl-N-Benzyloxyamine

Research involving this compound is almost exclusively centered on its role as a stable, protected precursor to the N-formyl-N-hydroxyamino pharmacophore. This functional group is a key component of several classes of natural products and synthetic inhibitors. The primary research trajectories are therefore focused on multi-step total synthesis projects.

One major area of application is the synthesis of siderophores, which are high-affinity iron chelators produced by bacteria. The N-formyl-N-hydroxyamino moiety is a recurring structural motif in these molecules. For example, in the solid-phase synthesis of marine siderophores like amphibactin-T, the fully protected building block Nα-Fmoc-Nδ-formyl-Nδ-benzyloxy-L-ornithine is employed. researchgate.net This strategy allows for the controlled assembly of the complex peptide backbone, with the benzyloxyamine protecting the sensitive N-hydroxy group until the final deprotection steps. researchgate.netnih.gov

A second significant research trajectory is the development of enzyme inhibitors. The N-formyl-N-hydroxyamino group is known to be a potent metal-binding pharmacophore in the active site of various metalloenzymes. google.com Consequently, this compound derivatives are crucial intermediates in the synthesis of these inhibitors. For instance, compounds containing this moiety have been designed as inhibitors of peptide deformylase (PDF), an essential bacterial enzyme, making them targets for novel antibiotic development. google.com Similarly, related structures have been explored as inhibitors for enzymes in the non-mevalonate pathway, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a target for antimalarial and antibacterial drugs. diva-portal.org

Table 1: Application of this compound Derivatives in Synthesis

| Target Molecule Class | Specific Example | This compound Building Block | Research Goal |

|---|---|---|---|

| Siderophores | Coelichelin (B1225944) | N-Boc-Nδ-formyl-Nδ-benzyloxy-D-ornithine | Total Synthesis, Probe for Metal Sensing nih.gov |

| Siderophores | Amphibactin-T | Nα-Fmoc-Nδ-formyl-Nδ-benzyloxy-L-ornithine | Solid-Phase Total Synthesis researchgate.net |

| Enzyme Inhibitors | Peptide Deformylase (PDF) Inhibitors | 1-{2(R)-[(formyl-hydroxy-amino)-methyl]-alkanoyl}-pyrrolidine-2(S)-carboxylic acid amide derivatives* | Antibacterial Agents google.com |

| Enzyme Inhibitors | DXR Inhibitors (Fosmidomycin Analogues) | α-Aryl substituted 3-(N-formyl-N-hydroxyamino)-propylphosphonic acid derivatives* | Antitubercular Agents diva-portal.org |

Note: In these cases, the this compound is the protected precursor to the final active N-formyl-N-hydroxyamino group.

Historical Context of N-Benzyloxyamine Derivatives in Synthetic Transformations

The use of N-benzyloxyamine derivatives in organic synthesis is well-established, primarily leveraging the benzyl (B1604629) group as a reliable protecting group for the hydroxylamine (B1172632) functionality. O-benzylhydroxylamine can be readily prepared and undergoes reactions typical of primary amines, but the resulting N-O bond is stable to a wide range of conditions that might affect a free N-OH group. It is particularly resistant to many oxidizing and reducing agents and stable across a broad pH range.

Historically, N-benzyloxyamines have been used to prepare a variety of compounds. Early work demonstrated their conversion into ureas, thioureas, and related heterocyclic structures. cdnsciencepub.com A key advancement was the application of N-benzyloxyamino acids in peptide synthesis. cdnsciencepub.com For example, N-benzyloxyaspartic acid esters were used as starting materials for the synthesis of N-acyl derivatives of N-hydroxyaspartic acid. cdnsciencepub.com This laid the groundwork for incorporating N-hydroxylated residues into peptides.

More contemporary applications have expanded the utility of N-benzyloxyamine derivatives. They are used in reactions with stabilized carbon nucleophiles to create hydroxamate-containing systems nih.gov and have been employed in the selective chemical modification of DNA, where they react with cytosine nucleobases. rsc.org The synthesis of complex natural products and their analogues frequently relies on N-benzyloxyamine-containing building blocks. For instance, the total synthesis of the siderophore coelichelin involves the coupling of an N-benzyloxy-L-ornithine derivative with D-allo-threonine. nih.gov The N-benzyloxy group protects the future hydroxamate function throughout several synthetic steps, including amide couplings and other transformations, and is typically removed in a final hydrogenolysis step to yield the target natural product. nih.govresearchgate.net This strategy underscores the enduring importance of N-benzyloxyamine derivatives as robust and versatile intermediates in modern synthetic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

N-phenylmethoxyformamide |

InChI |

InChI=1S/C8H9NO2/c10-7-9-11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) |

InChI Key |

MXNYVIDEPLOZSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONC=O |

Origin of Product |

United States |

Synthetic Methodologies for N Formyl N Benzyloxyamine and Its Precursors

Direct Synthetic Routes to N-Formyl-N-Benzyloxyamine

Direct synthesis focuses on the introduction of a formyl group onto the nitrogen atom of an existing N-benzyloxyamine backbone. This is typically achieved through N-formylation reactions using various reagents that can act as a source of the formyl moiety.

N-formylation is a fundamental transformation in organic chemistry, often employed to install a protecting group or to synthesize formamide-containing target molecules. scholarsresearchlibrary.com A variety of formylating agents have been developed, ranging from formic acid itself to more reactive derivatives. researchgate.netresearchgate.netnih.govscispace.com

N,N'-Carbonyldiimidazole (CDI) is a versatile and easily handled reagent used for the activation of carboxylic acids, enabling the formation of amides, esters, and other derivatives under mild conditions. wikipedia.orgyoutube.com In the context of N-formylation, CDI serves as an activator for formic acid.

The reaction mechanism proceeds in a two-step, one-pot sequence. First, CDI reacts with formic acid to form a highly reactive intermediate, N-formylimidazole. This intermediate is an activated acyl donor. During this activation step, carbon dioxide and a molecule of imidazole (B134444) are released as byproducts. youtube.com In the second step, the N-benzyloxyamine precursor is added to the reaction mixture. The nitrogen atom of the amine performs a nucleophilic attack on the carbonyl carbon of N-formylimidazole, leading to the formation of this compound and releasing a second molecule of imidazole. youtube.com The use of CDI avoids harsh reagents like thionyl chloride and the benign, water-soluble nature of the imidazole byproduct simplifies reaction workup. wikipedia.orgyoutube.com

Table 1: Carbonyldiimidazole-Mediated N-Formylation Reaction Parameters

| Parameter | Description | Role in Synthesis |

|---|---|---|

| Formyl Source | Formic Acid | Provides the -CHO group. |

| Activating Agent | N,N'-Carbonyldiimidazole (CDI) | Reacts with formic acid to form the reactive N-formylimidazole intermediate. |

| Substrate | N-Benzyloxyamine | The amine precursor that undergoes formylation. |

| Byproducts | Imidazole, Carbon Dioxide | Generated during the activation and substitution steps; easily removed. |

| Conditions | Mild, typically room temperature | Avoids decomposition of sensitive substrates. |

2,2,2-Trifluoroethyl formate (B1220265) (TFEF) has been identified as a potent and versatile reagent for the formylation of various functional groups, including amines and N-hydroxylamines, under soft conditions. enamine.net Its utility extends to the N-formylation of N-benzyloxyamine, where it offers high efficiency and excellent yields. enamine.net

The reaction involves the direct treatment of the N-benzyloxyamine substrate with TFEF. The electron-withdrawing nature of the trifluoroethyl group makes the carbonyl carbon of the formate highly electrophilic, facilitating a nucleophilic attack by the amine nitrogen. This process is generally faster and more efficient than formylation using less activated esters like ethyl formate. tandfonline.com TFEF has demonstrated high yields (ranging from 88–95%) specifically in the formylation of N-hydroxylamines, making it a particularly suitable reagent for preparing this compound. enamine.net

Table 2: Comparison of Common Formylating Agents

| Reagent | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Formic Acid | Reflux in toluene (B28343) with water removal (Dean-Stark) researchgate.netscispace.com | Inexpensive, readily available. | Requires heat, removal of water byproduct. |

| Acetic Formic Anhydride (B1165640) | Low temperature (-20 °C to rt) nih.gov | Highly reactive, fast reaction times. | Moisture sensitive, cannot be stored. scispace.com |

| 2,2,2-Trifluoroethyl Formate | Mild, often room temperature enamine.net | High yields for N-hydroxylamines, soft conditions. enamine.net | More expensive than simple formates. |

| CDI / Formic Acid | Mild, room temperature youtube.com | Avoids harsh reagents, easy workup. | Requires stoichiometric use of CDI. |

Beyond direct formylation, N-formylamides can be generated through more complex pathways involving bond cleavage. A novel photochemical strategy affords N-formyl amides from specifically designed precursors via a formal oxidative cleavage of a carbon-carbon double bond. This method represents an alternative, though indirect, approach to accessing the N-formyl functional group.

This process utilizes vinylogous nitroaryl precursors. Upon photoactivation under neutral or acidic conditions, a photochemical reaction cascade is initiated. This pathway involves an electrocyclization followed by a C-C bond cleavage that ultimately yields the N-formyl product and a heterocyclic byproduct. This formal oxidative olefin cleavage provides access to N-formyl amides under physiologically relevant conditions, offering a unique synthetic tool for structures that may be difficult to access through traditional formylation techniques.

N-Formylation Strategies for N-Benzyloxyamines

Preparation of Key N-Benzyloxyamine Intermediates

The most common precursor for the synthesis of this compound is N-benzyloxyamine itself, which can be substituted with various alkyl or aryl groups. The synthesis of these key intermediates is a crucial first step, widely accomplished via reductive amination.

Reductive amination is a cornerstone method for C-N bond formation and one of the most general and important amine syntheses. pearson.comias.ac.in The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine—in this case, benzyloxyamine—to form an intermediate oxime ether, which is subsequently reduced to the target N-benzyloxyamine derivative. pearson.com The reaction can be performed as a two-step process or, more conveniently, as a direct one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. ias.ac.in

The initial step is the condensation of benzyloxyamine with the carbonyl group of an aldehyde or ketone to form an N-benzyloxy oxime ether intermediate, with the elimination of water. This intermediate is then reduced in situ by a hydride-based reducing agent. A key requirement for direct reductive amination is the use of a reducing agent that selectively reduces the C=N double bond of the oxime ether without significantly reducing the starting carbonyl compound. ias.ac.in

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than reagents like sodium borohydride (B1222165) (NaBH₄) and are effective under the weakly acidic conditions that favor oxime ether formation. pearson.comias.ac.in Catalytic hydrogenation over a metal catalyst like palladium or nickel is also an effective reduction method. pearson.com This methodology is broadly applicable to a wide range of aldehydes and ketones, providing access to a diverse library of N-substituted N-benzyloxyamine precursors. rsc.orgmdpi.comresearchgate.net

Table 3: Representative Conditions for Reductive Amination with Benzyloxyamine

| Carbonyl Substrate | Reducing Agent | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde (e.g., Butanal) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Weakly acidic (pH ~6), Room Temp | N-Alkyl-N-benzyloxyamine |

| Ketone (e.g., Cyclohexanone) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane | Room Temp | N-Cycloalkyl-N-benzyloxyamine |

| Aromatic Aldehyde (e.g., Benzaldehyde) | H₂ / Palladium on Carbon (Pd/C) | Ethanol | H₂ atmosphere (1-50 bar) | N-Benzyl-N-benzyloxyamine |

Nucleophilic Substitution Reactions for Benzyloxyamine Derivatives

A primary and direct route to synthesizing benzyloxyamine derivatives involves nucleophilic substitution. This method is predicated on the reaction of a benzyl (B1604629) halide with hydroxylamine (B1172632) or a hydroxylamine equivalent, where the hydroxylamine acts as the nucleophile. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

In this process, the nitrogen atom of hydroxylamine attacks the benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide ion. The reaction is generally conducted in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the hydroxylamine nucleophile and driving the reaction to completion. The choice of solvent and base can influence the reaction's efficiency and yield.

Key Features of Nucleophilic Substitution for Benzyloxyamine Synthesis:

Mechanism: SN2 reaction.

Substrates: A benzyl halide (benzyl chloride, benzyl bromide).

Nucleophile: Hydroxylamine or its derivatives.

Conditions: Typically performed under basic conditions to deprotonate the hydroxylamine and neutralize acid byproducts.

Table 1: Representative Nucleophilic Substitution Reaction Conditions

| Benzylating Agent | Nucleophile | Base | Solvent | Outcome |

|---|---|---|---|---|

| Benzyl chloride | Hydroxylamine | Sodium Hydroxide | Water/Methanol | O-benzylhydroxylamine |

Synthesis from Hydroxylamine Hydrochloride Precursors

Hydroxylamine is often supplied and handled as its more stable hydrochloride salt. Syntheses starting from this precursor require an initial step to either liberate the free hydroxylamine or, more commonly, to protect it in a form that facilitates selective O-alkylation over N-alkylation. A prevalent strategy involves the reaction of hydroxylamine hydrochloride with acetone (B3395972) to form acetone oxime.

This oxime intermediate is then subjected to benzylation. The oxygen atom of the oxime is benzylated using a benzyl halide in the presence of a base like sodium hydride. The final step involves the hydrolysis of the resulting O-benzyl acetone oxime, typically under acidic conditions using hydrochloric acid, which cleaves the oxime to yield the desired O-benzylhydroxylamine hydrochloride product. This multi-step route provides good yields and high purity of the target compound. chemimpex.com

Step-by-Step Synthesis from Hydroxylamine Hydrochloride:

Oxime Formation: Hydroxylamine hydrochloride is reacted with acetone, often in the presence of a base, to form acetone oxime.

Benzylation: The acetone oxime is treated with a benzyl halide (e.g., benzyl chloride) and a strong base to effect O-benzylation.

Hydrolysis (Deprotection): The O-benzyl acetone oxime intermediate is hydrolyzed with an acid (e.g., concentrated HCl) to remove the acetone protecting group and yield benzyloxyamine hydrochloride. chemimpex.com

Table 2: Synthesis Steps Starting from Hydroxylamine Hydrochloride

| Step | Reactants | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Hydroxylamine hydrochloride, Acetone | Base (e.g., Potassium Hydroxide) | Acetone oxime |

| 2 | Acetone oxime, Benzyl chloride | Base (e.g., Sodium Hydride) | O-benzyl acetone oxime |

Protective Group Strategies in the Synthesis of this compound Containing Structures

When this compound is a substructure within a larger, multifunctional molecule, such as a peptidomimetic or other complex organic scaffolds, protecting group strategies become essential. nih.govnih.gov Protecting groups are used to temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. wikipedia.org

In the context of structures containing the benzyloxyamine moiety, the primary site requiring protection is often the nitrogen atom. For instance, during peptide synthesis where the benzyloxyamine is part of an amino acid analog, the nitrogen must be protected to allow for selective formation of an amide bond at the C-terminus. nih.gov Common protecting groups for amines, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), are widely employed. chemimpex.comgoogle.com The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. nih.gov

For example, the synthesis of peptide-peptoid hybrids incorporating N-(benzyloxy)glycine blocks utilizes standard Fmoc protection to facilitate solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group protects the nitrogen during the coupling of the carboxylic acid group with the free amine of the growing peptide chain. google.com

Orthogonal Protection Schemes for Nitrogen and Oxygen Functionalities

Orthogonal protection is a sophisticated strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule. wikipedia.org This is achieved by choosing protecting groups that are cleaved under distinctly different conditions. nih.gov This approach is critical in the synthesis of complex molecules with multiple functional groups, such as hydroxyl, carboxyl, and amino groups, which is common in peptidomimetics and natural product synthesis. nih.gov

A classic example of an orthogonal scheme involves the use of:

Fmoc (9-Fluorenylmethyloxycarbonyl) group: Protects amines and is removed under mild basic conditions (e.g., piperidine). wikipedia.org

t-Bu (tert-Butyl) group: Protects hydroxyl or carboxylic acid groups (as tert-butyl ethers or esters) and is removed under strongly acidic conditions (e.g., trifluoroacetic acid, TFA). wikipedia.org

Bzl (Benzyl) group: Protects hydroxyl or carboxylic acid groups (as benzyl ethers or esters) and is removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). wikipedia.org

In a hypothetical synthesis of a complex molecule containing an N-benzyloxyamine moiety, a side-chain hydroxyl group, and a C-terminal carboxylic acid, one could envision the following orthogonal scheme: The benzyloxyamine nitrogen is protected with an Fmoc group, the hydroxyl group is protected as a tert-butyl ether, and the carboxylic acid is protected as a benzyl ester. This allows for the selective deprotection and reaction at each site:

The Fmoc group can be removed with piperidine (B6355638) to allow for N-terminal chain elongation.

The benzyl ester can be cleaved by hydrogenolysis to liberate the C-terminal acid for coupling reactions.

Finally, all acid-labile groups like the tert-butyl ether can be removed with TFA during the final deprotection step. nih.gov

This strategy provides precise control over the synthetic route, enabling the construction of highly complex and functionalized molecules. nih.gov

Table 3: Example of an Orthogonal Protection Scheme

| Protecting Group | Functional Group Protected | Removal Conditions | Stability |

|---|---|---|---|

| Fmoc | Amine (Nitrogen) | 20% Piperidine in DMF (Base) | Stable to acid and hydrogenolysis |

| t-Bu | Hydroxyl (Oxygen), Carboxyl | Trifluoroacetic Acid (TFA) | Stable to base and hydrogenolysis |

Reactivity and Mechanistic Investigations of N Formyl N Benzyloxyamine

Transformations Involving the N-Formyl Moiety

The N-formyl group in N-formyl-N-benzyloxyamine serves as a protecting group for the nitrogen atom. Its reactivity is characteristic of formamides and is central to the synthetic utility of the parent compound. Key transformations include its removal via hydrolysis and reactions targeting the electrophilic formyl carbonyl carbon.

Acid-catalyzed hydrolysis is a common and cost-effective technique for deformylation. google.com For simple N-formyl compounds, this can be accomplished by heating with dilute mineral acids such as hydrochloric acid. google.com In more complex molecules, such as those containing sensitive peptide or ester linkages, milder conditions are required to prevent unwanted side reactions. google.com For instance, N-formyl peptides have been deprotected by allowing them to stand in methanolic hydrochloric acid (≤0.5 N) at room temperature, although this can require extended reaction times of up to 48 hours. google.com To accelerate the process while maintaining selectivity, conditions can be optimized by adjusting acid concentration (0.5–3 N) and temperature (70–150 °C) for shorter reaction times. google.com Other reagents, such as hydroxylamine (B1172632) in the presence of a strong acid, have also been employed to effect deformylation. google.com

| Method | Reagents | Typical Conditions | Applicability | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis (Harsh) | Dilute HCl | Heating | Simple, robust compounds (e.g., N-formyl amino acids) | google.com |

| Acidic-Alcoholic Hydrolysis (Mild) | ≤0.5 N HCl in Methanol | Room temperature, 48 h | Sensitive substrates like N-formyl peptides | google.com |

| Accelerated Acidic Hydrolysis | 0.5-3 N Strong Acid (e.g., HCl, H₂SO₄) | 70-150 °C, 15 s to 60 min | Faster cleavage while aiming to preserve other functional groups | google.com |

| Hydroxylamine Method | Hydroxylamine-strong acid salt | - | Alternative to direct acid hydrolysis | google.com |

The carbonyl group of the N-formyl moiety is an electrophilic center and can undergo several important transformations. One significant application of N-formyl compounds is as an intermediate for the synthesis of monomethylamines, which involves the reduction of the formyl group. nih.govscispace.com This transformation typically proceeds in a two-step pathway where the formamide (B127407) is first formed and then subsequently reduced. nih.gov

The formyl group can also participate in coordination chemistry. N-formyl hydroxylamines are known to act as bidentate ligands for metal ions, coordinating through the carbonyl oxygen and the deprotonated hydroxylamine oxygen. rsc.orgrsc.org This chelating behavior is analogous to that of hydroxamic acids and is relevant in the study of metalloenzyme inhibitors. rsc.orgrsc.org

Furthermore, the reactivity of the formyl group is analogous to that seen in the Leuckart reaction, where formamide acts as both a nitrogen source and a reducing agent in the conversion of aldehydes and ketones to amines. wikipedia.org In this reaction, the carbonyl carbon of formamide is attacked by a nucleophile, initiating a sequence that ultimately leads to reductive amination. wikipedia.orgmdpi.com This highlights the potential for the formyl carbon in this compound to react with nucleophiles under appropriate conditions.

Reactivity of the N-Benzyloxyamine Functionality

Following the removal of the N-formyl protecting group, the resulting N-benzyloxyamine (also known as O-benzylhydroxylamine) exhibits a rich reactivity profile. The key transformations center on the cleavage of the benzyl (B1604629) group, the nucleophilic character of the nitrogen atom in condensation reactions, and its role in the formation of new carbon-nitrogen bonds.

The O-benzyl group is a common protecting group for hydroxylamines and is readily cleaved by hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the N-O benzyl bond to yield the free hydroxylamine.

Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst is a highly effective method for this transformation. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas. An alternative and often milder method is catalytic transfer hydrogenation. duke.edusemanticscholar.org This procedure avoids the need for pressurized hydrogen gas, instead using a hydrogen donor molecule. Ammonium formate (B1220265) is a widely used hydrogen donor in conjunction with 10% Pd/C for the debenzylation of various N-benzylamino derivatives. duke.edusemanticscholar.org These methods are generally clean and efficient, providing the deprotected product in high yields. researchgate.net

| Method | Catalyst | Hydrogen Source | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas | Standard, highly efficient method for debenzylation. | researchgate.net |

| Catalytic Transfer Hydrogenation | 10% Palladium on Carbon (Pd/C) | Ammonium Formate (HCO₂NH₄) | Mild conditions, avoids pressurized H₂ gas. | duke.edusemanticscholar.org |

After deformylation, the resulting N-benzyloxyamine is a potent nucleophile that readily reacts with aldehydes and ketones to form O-benzyl oximes. nih.gov This condensation reaction is a cornerstone of bioconjugation and synthetic chemistry, forming a stable C=N bond. nih.govlibretexts.org

The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a series of proton transfers and the elimination of a water molecule to yield the final oxime product. libretexts.org The reaction is reversible and acid-catalyzed, with the optimal rate of formation typically observed around pH 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org While aldehydes react readily, ketones are generally less reactive, but the reaction can be driven to completion. nih.gov

The N-benzyloxyamine moiety, once unmasked, is a valuable tool for constructing C-N bonds. The nucleophilic nitrogen can participate in various cross-coupling reactions, which are fundamental in medicinal and materials chemistry for synthesizing N-arylated compounds. tcichemicals.comrsc.org

Prominent examples of such reactions include the Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type couplings. tcichemicals.comsemanticscholar.org In these reactions, the N-benzyloxyamine acts as the nitrogen nucleophile, coupling with aryl halides or triflates to form a new aryl C-N bond. semanticscholar.orguwindsor.ca The development of specialized ligands has expanded the scope of these reactions, allowing them to proceed under milder conditions and with a broader range of substrates. semanticscholar.org Additionally, N-benzyloxyamine derivatives can be involved in oxidative C-N coupling reactions, where a benzylic C-H bond is functionalized directly with the nitrogen nucleophile. researchgate.net

Exploration of Reaction Mechanisms

The reactivity of this compound is a subject of interest in understanding the mechanistic pathways of reactions involving N-O bonds. While direct and extensive research on this specific compound is limited, valuable insights can be drawn from studies on analogous N-alkoxyamides and related structures. The exploration of its reaction mechanisms encompasses its potential role in catalytic cycles, its influence as an intermediate in stereoselective transformations, and its participation in radical chemistry through electron transfer processes.

Coordination Chemistry in Catalytic Transformations

The coordination of this compound to metal centers is a plausible initial step in many catalytic transformations, although it is not extensively documented in the scientific literature for this specific molecule. However, the coordination behavior of structurally related N-formyl hydroxylamines has been investigated. For instance, N-formyl hydroxylamine derivatives have been shown to act as bidentate ligands, coordinating to metal centers like Co(III) through the carbonyl oxygen and the deprotonated hydroxyl oxygen. This chelation is a common mode of binding for related hydroxamic acids.

While this compound lacks the acidic proton of a hydroxyl group, the presence of lone pairs on both the formyl oxygen and the benzyloxy oxygen suggests potential coordination modes. It could act as a monodentate ligand through the carbonyl oxygen, or potentially as a bidentate ligand if the benzyloxy oxygen also participates in binding to a metal center. The specific coordination mode would likely depend on the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. In a catalytic cycle, such coordination would activate the this compound molecule, possibly facilitating subsequent transformations such as cleavage of the N-O bond or reactions at the formyl group.

Intermediate Formation and Stereochemical Control

The role of this compound as a transient intermediate can be critical in determining the stereochemical outcome of a reaction. While specific examples detailing its role in stereochemical control are not abundant, the principles of steric hindrance and conformational rigidity can be applied. The bulky benzyloxy group is expected to exert significant steric influence, directing the approach of reagents to a specific face of the molecule when it acts as an intermediate.

In reactions where this compound is formed in situ, its conformation could be influenced by the chiral environment of a catalyst or chiral auxiliaries. This induced chirality in the intermediate would then be transferred to the product, leading to stereoselectivity. For instance, in a hypothetical asymmetric addition to an imine precursor, the formation of one diastereomer of this compound could be favored, which would then rearrange or react further to yield an enantiomerically enriched product. The interplay between the steric demands of the benzyloxy group and the electronic effects of the formyl group would be crucial in dictating the transition state energies and, consequently, the stereoselectivity of the reaction.

Electron Transfer Processes in Radical Chemistry

The N-O bond in this compound is susceptible to homolytic cleavage, making it a potential precursor for radical intermediates through electron transfer processes. This reactivity is analogous to that of other N-alkoxyamines and N-acyloxy-N-alkoxyamides, which are known to undergo N-O bond homolysis under thermal or photochemical conditions. uow.edu.auresearchgate.netanu.edu.aunih.gov The cleavage of the N-O bond in this compound would generate an N-formylaminyl radical and a benzyloxyl radical.

The facility of this homolysis is dictated by the N-O bond dissociation energy (BDE). Computational studies on related N,N,O-trisubstituted hydroxylamines provide estimates for N-O BDEs, which are influenced by the nature of the substituents on the nitrogen and oxygen atoms. wayne.eduresearchgate.net For instance, the presence of an acyl group on the nitrogen can increase the N-O BDE compared to simple hydroxylamines. wayne.edu Conversely, the stability of the resulting radicals plays a crucial role. The benzyloxyl radical is resonance-stabilized, which would lower the BDE of the N-O bond in this compound and favor its homolysis.

Once generated, these radical species can participate in a variety of reactions. The N-formylaminyl radical, which can also be described as an alkoxyamidyl radical, can undergo cyclization reactions, hydrogen atom abstraction, or addition to multiple bonds. acs.org The benzyloxyl radical can also engage in hydrogen abstraction or other radical processes. nih.govresearchgate.netresearchgate.netnih.govacs.orgmdpi.com The competition between different radical pathways would depend on the reaction conditions, including temperature, solvent, and the presence of radical traps or initiators.

The table below summarizes the potential radical species generated from this compound and their likely subsequent reactions.

| Precursor Molecule | Bond Cleavage | Generated Radicals | Potential Subsequent Reactions |

| This compound | N-O Homolysis | N-formylaminyl radical | Cyclization, H-atom abstraction, Addition to π-systems |

| Benzyloxyl radical | H-atom abstraction, Fragmentation |

This propensity for radical formation underscores the importance of considering electron transfer pathways when investigating the reactivity of this compound, particularly in contexts where radical initiators or photoredox catalysts are employed.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Building Block in the Synthesis of Complex Molecules

The strategic placement of the formyl and benzyloxy groups on the nitrogen atom makes N-formyl-N-benzyloxyamine a highly useful intermediate. The formyl group can act as a protecting group or a directing group, while the benzyloxy group serves as a stable precursor to the synthetically valuable N-hydroxy functionality.

N-hydroxylated amino acids and peptides are important targets in medicinal chemistry and materials science due to their roles as enzyme inhibitors and their ability to coordinate with metal ions. researchgate.net The synthesis of these molecules often relies on building blocks where the N-hydroxy group is protected. N-benzyloxyamino acid esters are key intermediates in the preparation of N-hydroxyamides. researchgate.net The benzyloxy group acts as a protecting group for the hydroxylamine (B1172632), which can be cleaved in a later step to reveal the N-hydroxy functionality.

The incorporation of N-hydroxylation can modify the properties of peptides, inducing conformational rigidity and orienting side chains for specific molecular recognition. researchgate.net this compound represents the simplest form of an N-acyl-N-benzyloxyamino acid precursor, which can be elaborated and incorporated into peptide chains. The formyl group protects the nitrogen during coupling reactions, a common strategy in peptide synthesis. nih.gov After incorporation into a peptide, removal of the benzyl (B1604629) group yields the desired N-hydroxylated peptide.

Table 1: Synthetic Route to N-Hydroxylated Peptides

| Step | Precursor | Reagent/Condition | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Amino Acid Ester | This compound derivative | N-benzyloxy peptide | Introduction of the protected N-hydroxy group. |

| 2 | N-benzyloxy peptide | Fmoc-AA-Cl/AgCN or similar | Elongated peptide chain | Standard peptide chain elongation. researchgate.net |

| 3 | Protected Peptide | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | N-hydroxylated peptide | Deprotection to reveal the N-hydroxy group. |

β-Amino acids are crucial components of various biologically active molecules and are important in the development of peptidomimetics. N-benzylhydroxylamine is a pivotal intermediate in synthetic routes toward these compounds. mdpi.com A common strategy involves the Michael addition of N-benzylhydroxylamine to unsaturated esters, which is followed by cyclization to generate an azolidone intermediate. This intermediate then undergoes hydrogenation to yield the desired β-amino acid. mdpi.com

In this context, this compound serves as a protected version of N-benzylhydroxylamine. The N-formyl group can influence the stereochemical outcome of the Michael addition, providing a handle for asymmetric synthesis. By controlling the stereochemistry at the β-carbon, this method allows for the synthesis of enantiomerically pure β-amino acid derivatives. nih.gov

Table 2: Asymmetric Synthesis of β-Amino Acid Derivatives

| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product | Stereochemical Control |

|---|---|---|---|---|---|

| 1 | This compound | α,β-Unsaturated Ester | Chiral Adduct | N-formyl-N-benzyloxy-β-amino ester | The formyl group and chiral auxiliaries guide the stereoselective Michael addition. |

| 2 | N-formyl-N-benzyloxy-β-amino ester | Reducing Agent (e.g., H₂) | - | β-Amino Acid Derivative | Reductive cleavage of the N-O bond and removal of the benzyl group. |

Chiral amines are ubiquitous in pharmaceuticals and natural products. acs.org Their synthesis often involves the asymmetric hydrogenation of imines or the reduction of other nitrogen-containing functional groups. acs.org this compound can be utilized as a precursor for generating chiral hydroxylamines, which are valuable intermediates in organic synthesis.

The synthesis can proceed through the stereoselective addition of organometallic reagents to the formyl group, followed by reduction. Alternatively, the N-O bond can be cleaved reductively to produce a secondary amine. The presence of the benzyloxy group allows for transformations that can set a stereocenter, which is then retained in the final chiral amine product after subsequent chemical modifications.

Utility in the Synthesis of N-Formyl Hydroxamate Derivatives

N-formyl hydroxamate derivatives are a class of compounds with significant potential in chemical biology, particularly as mimics of transition states in enzymatic reactions or as metal-chelating agents. This compound is a direct and versatile precursor for these molecules.

Phosphorus-substituted hydroxylamine and hydroxamic acid derivatives are of interest for their potential biological activities and as synthetic intermediates. ehu.es The synthesis of N-phosphorylated O-alkylhydroxylamines can be achieved through the reaction of hydroxylamine derivatives with phosphorus reagents. ehu.es For instance, this compound can react with reagents like diethyl chlorophosphate in the presence of a base to yield N-phosphorylated products. ehu.es These reactions typically proceed via nucleophilic substitution at the phosphorus center. Such N-phosphorylated compounds can serve as reagents for the functionalization of other molecules or as protected forms of hydroxylamines. ehu.es

Table 3: Synthesis of Phosphoryl-Substituted Hydroxamates

| Starting Material | Phosphorus Reagent | Product Structure | Reaction Type |

|---|---|---|---|

| This compound | Diethyl chlorophosphate | (EtO)₂P(O)-N(CHO)-OBn | N-Phosphorylation |

The N-formyl hydroxylamine group can act as a bidentate ligand, coordinating metal centers through the carbonyl oxygen and the deprotonated hydroxy group. rsc.org This chelating ability is a key feature of many enzyme inhibitors that target metalloenzymes. For example, hydroxamic acids are well-known inhibitors of histone deacetylases (HDACs), where the hydroxamate moiety binds to a zinc ion in the enzyme's active site. huatengsci.com

This compound is a valuable starting material for designing and synthesizing analogues of these inhibitors to serve as biochemical probes. By modifying the structure, researchers can create molecules to study enzyme-ligand interactions, map active sites, or act as potential drug candidates. The synthesis involves coupling this compound with various carboxylic acids or other electrophiles, followed by debenzylation to unmask the N-hydroxy group, yielding the final N-formyl hydroxamate probe. rsc.orghuatengsci.com

Application in Medicinal Chemistry Research as Synthetic Scaffold Precursors (Non-Clinical Focus)

This compound serves as a crucial building block in the synthesis of various heterocyclic and acyclic compounds with potential therapeutic applications. Its unique chemical structure, featuring a formamide (B127407) and a benzyloxyamine moiety, allows for diverse chemical modifications, making it an attractive starting point for creating libraries of compounds for biological screening.

Synthetic Routes to Peptidyl Deformylase (PDF) Inhibitor Analogues

Peptidyl deformylase is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. nih.gov Its absence in most eukaryotic cytosolic protein synthesis makes it a highly selective target for antibacterial drugs. nih.gov The N-formyl hydroxylamine moiety is a well-established pharmacophore for PDF inhibitors, capable of effectively chelating the active site metal ion. tandfonline.comrsc.orgrsc.org

The synthesis of PDF inhibitor analogues often involves the incorporation of the N-formyl-N-alkoxyamine core into a larger peptidomimetic scaffold. While direct synthetic routes starting from this compound are not extensively detailed in publicly available literature, the general strategies for creating N-formyl hydroxylamine-containing inhibitors provide a clear blueprint.

A common approach involves the initial synthesis of a more complex hydroxylamine derivative, which is then formylated in a later step. For instance, a synthetic route might begin with N-benzylhydroxylamine, which can be prepared through various methods, including the reduction of benzaldehyde (B42025) oxime or the reaction of benzyl chloride with hydroxylamine. mdpi.com This precursor can then be elaborated with peptide-like side chains. The final step would involve N-formylation, typically achieved using a formylating agent such as formic acid or a mixed anhydride (B1165640) of formic and acetic acid.

One can conceptualize a synthetic pathway where this compound is utilized as a key intermediate. The synthesis would likely proceed as follows:

Preparation of N-benzylhydroxylamine: This can be synthesized from benzyl chloride and hydroxylamine hydrochloride. mdpi.com

N-formylation: N-benzylhydroxylamine is then reacted with a suitable formylating agent to yield this compound.

Scaffold Elaboration: The benzyl group can be modified or replaced to introduce desired chemical diversity. For example, debenzylation followed by coupling with various carboxylic acids or other electrophiles would allow for the attachment of different peptidomimetic side chains.

Final Analogues: These reactions would lead to a library of PDF inhibitor analogues with the crucial N-formyl hydroxylamine warhead.

The following table summarizes the key characteristics of some known PDF inhibitors containing the N-formyl hydroxylamine pharmacophore, illustrating the structural diversity that can be achieved.

| Compound ID | P1' Group | P2' Group | P3' Group | Antibacterial Activity Spectrum |

| BB-83698 | n-Butyl | 3-(4-pyridyl)propyl | - | Gram-positive and fastidious Gram-negative |

| LBM-415 (VIC-104959) | n-Butyl | 4-Fluorophenyl | Indole | Broad-spectrum, including resistant strains |

| GSK1322322 | Cyclopentylmethyl | Complex heterocyclic moiety | - | Gram-positive, including MRSA |

This table is for illustrative purposes and shows the diversity of structures based on the N-formyl hydroxylamine core.

Synthesis of GmhA Inhibitor Architectures

GmhA, a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, represents another attractive target for novel antibiotics. The active site of GmhA contains a zinc ion, making it susceptible to inhibition by metal-chelating compounds. Hydroxamic acids have been identified as potent zinc-binding groups for GmhA inhibitors.

While direct synthesis of GmhA inhibitors from this compound is not explicitly documented, its structure provides a logical starting point for the generation of hydroxamic acid-based inhibitors. The N-formyl group can be hydrolyzed to reveal the corresponding hydroxylamine, which can then be acylated to form a variety of hydroxamic acids.

A plausible synthetic strategy for GmhA inhibitor architectures using this compound as a precursor could involve:

Deformylation: The N-formyl group of this compound would be removed under acidic or basic conditions to yield N-benzylhydroxylamine.

Coupling with a Scaffold: The resulting N-benzylhydroxylamine could then be coupled with a molecule designed to mimic the natural substrate of GmhA or to otherwise bind within the enzyme's active site. This coupling would typically involve the formation of an amide bond between the hydroxylamine and a carboxylic acid on the scaffold molecule. This reaction would generate the key hydroxamic acid functionality.

Further Modification: The benzyl group could be retained as part of the inhibitor structure or removed and replaced with other functionalities to optimize binding and pharmacokinetic properties.

The research in this area focuses on creating molecules that can effectively chelate the zinc ion in the GmhA active site while also making favorable interactions with the surrounding amino acid residues. The versatility of the this compound precursor allows for the systematic exploration of different side chains and functionalities to achieve potent and selective inhibition.

The following table outlines the general characteristics of hydroxamic acid-based inhibitors targeting metalloenzymes, providing a framework for the design of GmhA inhibitors.

| Zinc-Binding Group | Scaffold Type | Target Enzyme Class | Rationale for Use |

| Hydroxamic Acid | Peptidomimetic | Matrix Metalloproteinases (MMPs) | Strong bidentate chelation of the active site zinc ion. |

| Hydroxamic Acid | Small Molecule | Histone Deacetylases (HDACs) | Potent zinc chelation is crucial for inhibitory activity. unimi.itmdpi.com |

| Hydroxamic Acid | Substrate Analogue | Tyrosinase | Effective binding to the dicopper center of the enzyme. nih.gov |

This table illustrates the broad applicability of the hydroxamic acid moiety as a zinc-binding group in various enzyme inhibitors.

Structural, Spectroscopic, and Computational Studies

Conformational Analysis via Spectroscopic Techniques

The conformational landscape of N-formyl-N-benzyloxyamine is primarily dictated by the rotational barrier around the N-C(O) amide bond, leading to the existence of distinct rotamers. Spectroscopic methods are instrumental in identifying and characterizing these conformational isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria in amides. Due to the partial double bond character of the N-C(O) bond, rotation is hindered, often resulting in the presence of both E (trans) and Z (cis) rotamers in solution, which can be observed as separate sets of signals in the NMR spectrum.

In the case of this compound, the equilibrium between the E and Z rotamers can be investigated by analyzing the chemical shifts and coupling constants of the formyl proton and the benzylic protons. It is well-established that for N-formyl compounds, the formyl proton of the major isomer often appears as a singlet, while that of the minor isomer can be a doublet due to coupling with the adjacent nitrogen's proton (if present) or through-space interactions. The ratio of these isomers can be determined by the integration of their respective formyl proton signals.

Variable temperature NMR studies are particularly insightful. As the temperature increases, the rate of interconversion between the rotamers also increases. This leads to a broadening of the distinct signals for each rotamer, which eventually coalesce at a specific temperature known as the coalescence temperature. From this data, the energy barrier to rotation (ΔG‡) can be calculated, providing a quantitative measure of the stability of the rotamers. For many formamides, this rotational barrier is typically in the range of 20-23 kcal/mol.

The following table illustrates hypothetical ¹H NMR data for the E and Z rotamers of this compound in a solvent like DMSO-d₆, based on typical values for similar compounds.

| Proton | E Rotamer (ppm) | Z Rotamer (ppm) |

| Formyl-H | 8.2 | 8.0 |

| CH₂ | 4.9 | 5.1 |

| Aromatic-H | 7.3-7.5 | 7.3-7.5 |

This is a hypothetical representation based on known trends for N-formyl compounds.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by the electronic environment and hydrogen bonding.

Other significant peaks would include the C-N stretching vibration, usually found between 1200 cm⁻¹ and 1300 cm⁻¹, and the C-H stretching vibrations of the aromatic ring and the benzylic methylene group, which appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The presence of the benzyloxy group would also give rise to C-O stretching vibrations, typically in the 1000-1100 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1650-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide C-N | Stretch | 1200-1300 |

| Benzyl (B1604629) C-O | Stretch | 1000-1100 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2950 |

Theoretical and Computational Modeling

To complement experimental data, theoretical and computational methods are employed to gain a deeper understanding of the molecular properties of this compound at an electronic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of this compound. These calculations can provide optimized geometries for the different conformers and predict their relative stabilities. The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can also be determined.

The calculated electronic properties can offer insights into the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. The electrostatic potential map can also highlight regions of positive and negative charge, further predicting intermolecular interactions.

Computational chemistry provides a powerful means to investigate the energetics and mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states for various transformations can be located, and the activation energies can be calculated. This is particularly useful for understanding the rotational barrier between the E and Z rotamers, allowing for a theoretical value that can be compared with experimental data from NMR studies.

For example, the rotational barrier of the N-C(O) bond can be calculated by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is systematically varied. The energy profile obtained from these calculations reveals the minimum energy conformations and the transition state connecting them. Such studies on similar amide systems have shown good agreement between calculated and experimentally determined rotational barriers.

Future Research Directions and Synthetic Innovations

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a primary focus of modern chemistry. Future research into N-formyl-N-benzyloxyamine would necessitate the development of novel synthetic routes. A plausible and sustainable approach could involve the direct N-formylation of N-benzyloxyamine. This could potentially be achieved using green formylating agents such as carbon dioxide or biomass-derived platform molecules, in conjunction with catalytic systems. The exploration of various catalysts, including transition metals and organocatalysts, would be crucial in optimizing reaction conditions and yields.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Route | Potential Reagents | Key Advantages | Potential Challenges |

| Direct Formylation | N-benzyloxyamine, Formic acid or derivatives | Atom economy, potentially mild conditions | Selectivity, potential for side reactions |

| Reductive Amination | Benzyloxyamine, Formaldehyde, Reducing agent | Control over substitution | Use of stoichiometric reductants |

| Catalytic Carbonylation | N-benzyloxyamine, Carbon monoxide | High atom economy | Requires specialized equipment and catalysts |

Exploration of New Catalytic Applications

The unique electronic and steric properties of this compound could render it a valuable ligand or catalyst in organic synthesis. The presence of both nitrogen and oxygen atoms provides potential coordination sites for metal centers. Future research could explore the synthesis of metal complexes of this compound and their application in catalytic transformations such as cross-coupling reactions, hydrogenations, and oxidations. The chirality that could be introduced into the molecule (vide infra) might also enable its use in asymmetric catalysis.

Advancements in Asymmetric Synthesis Utilizing this compound

The introduction of a stereocenter into the this compound backbone would open up avenues for its use in asymmetric synthesis. This could be achieved through the use of chiral starting materials or through asymmetric catalytic methods. A chiral variant of this compound could serve as a chiral auxiliary, directing the stereochemical outcome of a reaction, or as a chiral ligand for an asymmetric catalyst. The development of synthetic routes to enantiomerically pure this compound would be a critical first step in this area of research.

Potential applications in asymmetric synthesis could include:

Asymmetric Aldol Reactions: As a chiral auxiliary to control the stereoselectivity of enolate addition to aldehydes.

Asymmetric Diels-Alder Reactions: As a chiral dienophile or as a ligand for a chiral Lewis acid catalyst.

Asymmetric Alkylations: To direct the stereoselective formation of new carbon-carbon bonds.

Investigation of Undiscovered Reactivity Profiles

The interplay between the formyl and benzyloxyamine groups in this compound could lead to novel and undiscovered reactivity. For instance, the molecule could undergo intramolecular cyclization reactions under specific conditions to form novel heterocyclic scaffolds. The N-O bond of the benzyloxyamine moiety is also susceptible to cleavage, which could be exploited in radical reactions or for the generation of reactive nitrogen species. A systematic investigation of the reactivity of this compound with a variety of reagents and under different reaction conditions would be essential to uncover its full synthetic potential.

A summary of potential research directions is provided in the table below:

| Research Area | Focus | Potential Impact |

| Synthetic Methodology | Development of green and efficient synthetic routes. | Increased accessibility and sustainability. |

| Catalysis | Application as a ligand or catalyst in organic reactions. | Discovery of new catalytic transformations. |

| Asymmetric Synthesis | Use as a chiral auxiliary or ligand. | Access to enantiomerically pure compounds. |

| Reactivity Studies | Exploration of novel reaction pathways. | Expansion of the synthetic chemist's toolbox. |

Q & A

Q. What are the common synthetic routes for preparing N-formyl-N-benzyloxyamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Reductive Amination : A widely used method involves reacting a benzyloxyamine precursor with formylating agents (e.g., formic acid derivatives) under reductive conditions. Sodium borohydride (NaBH₄) is often employed to stabilize intermediates, as seen in analogous amine-formylation protocols .

- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while acid catalysts (e.g., HCl) can accelerate formylation. Reflux conditions are critical for driving the reaction to completion .

- Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts like unreacted benzyloxyamine or over-formylated derivatives.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the formyl group (δ ~8 ppm for ¹H; δ ~160-170 ppm for ¹³C) and benzyloxyamine backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS identifies molecular ion peaks and fragmentation patterns, distinguishing it from structural analogs .

- Infrared Spectroscopy (IR) : Stretching frequencies for the formyl C=O bond (~1650–1700 cm⁻¹) and N–O bonds (~1250 cm⁻¹) are diagnostic .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation.

- Incompatible Materials : Avoid exposure to strong acids/bases, oxidizing agents, and moisture, which may degrade the formyl group or benzyloxyamine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Reproducibility Checks : Validate reported protocols with strict control of variables (e.g., solvent purity, temperature gradients).

- Byproduct Analysis : Use LC-MS or HPLC to identify impurities (e.g., N-benzyloxyamine or formic acid adducts) that may skew yield calculations .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to optimize time-dependent parameters .

Q. What strategies are effective for separating this compound from regioisomeric or homologous contaminants?

Methodological Answer:

- Chromatographic Resolution : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to resolve isomers based on polarity differences .

- Derivatization : Acylation of the amine group with trifluoroacetic anhydride (TFAA) enhances chromatographic separation and MS detection sensitivity .

Q. How can researchers assess the toxicological profile of this compound when limited data are available?

Methodological Answer:

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay) on mammalian cell lines (e.g., HEK293) to estimate IC₅₀ values.

- Predictive Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity based on structural analogs .

- Metabolic Stability Tests : Incubate with liver microsomes to identify potential reactive metabolites .

Q. What experimental approaches mitigate decomposition of this compound under catalytic or high-temperature conditions?

Methodological Answer:

- Stabilizing Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidative degradation .

- Low-Temperature Catalysis : Employ flow chemistry systems to maintain sub-ambient temperatures during reactions, reducing thermal stress .

Methodological Considerations for Data Interpretation

Q. How should researchers validate the purity of this compound in complex matrices?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, MS, and elemental analysis to confirm >95% purity.

- Spiking Experiments : Introduce known impurities (e.g., N-benzyloxyamine) into samples to validate detection limits .

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data for this compound?

Methodological Answer:

- Principal Component Analysis (PCA) : Reduces dimensionality in IR or NMR datasets to identify outlier samples.

- Regression Modeling : Correlate reaction parameters (e.g., pH, temperature) with spectral peak intensities to optimize synthetic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.